Pyrazolosalicyloyl Imide
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Overview
Description
Pyrazolosalicyloyl Imide is a biochemical compound used for proteomics research . It has a molecular formula of C20H26N6O7S and a molecular weight of 494.52 .
Molecular Structure Analysis
The molecular structure of Pyrazolosalicyloyl Imide consists of a five-member ring with two nitrogen atoms at different positions . The InChI representation of the molecule is InChI=1S/C20H26N6O7S/c1-4-5-15-17 (26 (30)31)18 (24 (3)22-15)20 (29)21-19 (28)14-12-13 (6-7-16 (14)27)34 (32,33)25-10-8-23 (2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3, (H,21,28,29)/i2D3
.
Physical And Chemical Properties Analysis
Pyrazolosalicyloyl Imide has a molecular weight of 497.5 g/mol, an XLogP3-AA value of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, and a topological polar surface area of 179 Ų .
properties
CAS RN |
1798027-05-0 |
---|---|
Product Name |
Pyrazolosalicyloyl Imide |
Molecular Formula |
C20H26N6O7S |
Molecular Weight |
494.523 |
IUPAC Name |
N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29) |
InChI Key |
CKZJMUFKXKHYNW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C |
synonyms |
N-[2-Hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]-1-methyl-4-nitro-3-n-propyl-1H-pyrazol-5-carboxamide; Pyrazolosalicylimide |
Origin of Product |
United States |
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